(2Z)-2-({[1,1'-biphenyl]-4-yl}imino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenol and an aldehyde.
Introduction of the biphenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the biphenyl moiety to the chromene core.
Formation of the imine group: This can be done by reacting the biphenyl-substituted chromene with an amine under dehydrating conditions.
Addition of the hexyl group: This step might involve an alkylation reaction to introduce the hexyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the imine group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, (2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide could be explored as a potential therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to beneficial effects in the treatment of various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-2H-chromene-3-carboxamide: Lacks the hydroxyl group, which may affect its chemical and biological properties.
(2Z)-2-(1,1’-biphenyl-4-ylimino)-6-methyl-7-hydroxy-2H-chromene-3-carboxamide: Has a methyl group instead of a hexyl group, which may influence its solubility and reactivity.
(2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may alter its acidity and reactivity.
Uniqueness
The presence of the hexyl group, hydroxyl group, and carboxamide group in (2Z)-2-(1,1’-biphenyl-4-ylimino)-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide makes it unique compared to similar compounds. These functional groups may confer specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-hexyl-7-hydroxy-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-2-3-4-6-11-21-16-22-17-24(27(29)32)28(33-26(22)18-25(21)31)30-23-14-12-20(13-15-23)19-9-7-5-8-10-19/h5,7-10,12-18,31H,2-4,6,11H2,1H3,(H2,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMISJXKZSXUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C4=CC=CC=C4)O2)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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